

# setting up an in vivo model for BiHC efficacy testing

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#### < APPLICATION NOTE & PROTOCOLS

Topic: Establishing In Vivo Models for Efficacy Testing of Bispecific Half-Chain (**BiHC**) Antibodies

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Bispecific Half-Chain (**BiHC**) antibodies and similar T-cell engaging (TCE) constructs represent a promising class of cancer immunotherapies.[1][2] These molecules are engineered to simultaneously bind to a tumor-associated antigen (TAA) on cancer cells and a receptor, typically CD3, on T-cells.[1] This dual binding creates an immunological synapse, redirecting and activating T-cells to lyse the targeted tumor cells.

Preclinical evaluation of **BiHC** efficacy and potential toxicities, such as Cytokine Release Syndrome (CRS), requires robust in vivo models that can recapitulate the complex interactions between human tumor cells and human immune cells.[3][4] As many TCEs are specific to human CD3 and do not cross-react with murine equivalents, standard syngeneic mouse models are often unsuitable.[1] Therefore, xenograft models using immunodeficient mice engrafted with human tumors and immune components are the gold standard for preclinical assessment.[5][6]



This document provides detailed guidance on model selection and step-by-step protocols for establishing humanized mouse models to test the in vivo efficacy of **BiHC** therapeutics.

## Selecting the Appropriate In Vivo Model

Choosing the right model is critical and depends on the specific research question, timeline, and desired clinical relevance. The primary models used are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX), typically established in immunodeficient mice that are subsequently "humanized" by engrafting human immune cells.

- Cell Line-Derived Xenograft (CDX) Models: These models involve implanting established human cancer cell lines into immunodeficient mice.[6][7]
  - Advantages: High reproducibility, rapid tumor growth, cost-effective, and suitable for large-scale screening.[7][8] Many cell lines are well-characterized, and luciferase-tagged versions can be used for non-invasive bioluminescence imaging.[9]
  - Disadvantages: May not retain the genetic heterogeneity or microenvironment of the original patient tumor due to prolonged in vitro culture.[10]
- Patient-Derived Xenograft (PDX) Models: These models are established by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[10][11][12]
  - Advantages: Better preservation of the original tumor's histology, genetic diversity, and microenvironment, offering higher translational relevance and predictive power for clinical outcomes.[5][12][13]
  - Disadvantages: More technically challenging, expensive, and time-consuming to establish,
    with lower take rates and more variable growth compared to CDX models.[10]
- Humanization Strategy: To test a human-specific BiHC, the tumor-bearing mouse must be engrafted with human immune cells.
  - PBMC-Humanized Model: Involves the injection of human peripheral blood mononuclear cells (PBMCs) into the mouse. This model is relatively quick to establish and is rich in mature human T-cells, making it ideal for short-term efficacy studies (typically 3-6 weeks).



[14][15] A major limitation is the eventual development of Graft-versus-Host Disease (GvHD), where the engrafted T-cells attack mouse tissues.[16]

HSC-Humanized Model: Involves engrafting human CD34+ hematopoietic stem cells (HSCs), which leads to the de novo development of a multi-lineage human immune system, including T-cells, B-cells, and myeloid cells.[17][18] These models are more stable, have a lower risk of GvHD, and are suitable for longer-term studies, though they require more time to establish (12-16 weeks).[17]

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 $cdx \rightarrow q duration; pdx \rightarrow q duration;$ 

q\_duration -> pbmc [label="Short-Term\nEfficacy"]; q\_duration -> hsc [label="Long-Term\nMechanistic"]; } Caption: Decision tree for selecting the appropriate in vivo model.

## **Experimental Workflow & Protocols**

The general workflow for a **BiHC** efficacy study involves acclimatizing the animals, implanting the tumor, engrafting human immune cells, administering the therapeutic, and monitoring the



#### outcomes.

// Nodes acclimate [label="1. Acclimatize Mice\n(1-2 weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; implant [label="2. Implant Tumor Cells/Tissue\n(Subcutaneous/Orthotopic)"]; engraft [label="3. Engraft Human PBMCs\n(Intravenous/Intraperitoneal)"]; randomize [label="4. Tumor Growth & Randomization\n(When tumors reach ~100-150 mm³)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="5. Administer **BiHC** / Vehicle\n(Dosing schedule as per PK data)"]; monitor [label="6. Monitor Efficacy\n(Tumor Volume, Body Weight)"]; endpoint [label="7. Terminal Endpoint & Analysis\n(Flow Cytometry, IHC, Cytokine Profiling)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acclimate -> implant; implant -> engraft [label="Day 0"]; engraft -> randomize [label="~5-7 days post-implant"]; randomize -> treat; treat -> monitor; monitor -> treat [label="Repeated Dosing"]; monitor -> endpoint [label="Study Conclusion"]; } } Caption: General experimental workflow for a **BiHC** efficacy study.

## Protocol 1: Establishment of a PBMC-Humanized CDX Model

This protocol describes the co-engraftment of a human tumor cell line and human PBMCs into immunodeficient mice for a short-term efficacy study.

#### Materials:

- Animals: 6-8 week old immunodeficient mice (e.g., NOD-scid IL2ry-null / NSG or similar).
- Tumor Cells: Human tumor cell line of interest, confirmed to express the target antigen.
- PBMCs: Cryopreserved or fresh human PBMCs from healthy donors.
- Reagents: RPMI-1640, PBS (sterile, Ca/Mg-free), Matrigel (optional), Trypan Blue.
- Equipment: Hemocytometer, centrifuges, sterile syringes and needles (27-30G), calipers.

#### Procedure:



- Animal Acclimatization: House mice for at least one week under specific pathogen-free conditions before starting the experiment.
- Tumor Cell Preparation:
  - Culture tumor cells using standard aseptic techniques.
  - Harvest cells during the logarithmic growth phase. Wash twice with sterile PBS.
  - Resuspend cells in sterile PBS (or a 1:1 mixture of PBS:Matrigel) at a concentration of 2-10 x 10^7 cells/mL.[19] Check viability using Trypan Blue (should be >95%). Keep on ice.
- PBMC Preparation:
  - Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
  - Slowly transfer to a 15 mL conical tube containing warm media. Centrifuge, remove supernatant, and resuspend in sterile PBS.
  - Count viable cells and adjust the concentration to 5-10 x 10<sup>7</sup> cells/mL. Keep on ice.
- Tumor Implantation:
  - Anesthetize the mouse. Shave and sterilize the injection site (typically the right flank for subcutaneous injection).
  - o Inject 100 μL of the tumor cell suspension (containing 2-10 x 10<sup>6</sup> cells) subcutaneously. [19]
- PBMC Engraftment:
  - Within 4-24 hours of tumor implantation, inject 100 μL of the PBMC suspension (containing 5-10 x 10<sup>6</sup> cells) via intravenous (tail vein) or intraperitoneal route.[20][21]
- Monitoring and Randomization:
  - Monitor animal health and body weight 2-3 times per week.



- Begin measuring tumor volume with calipers 2-3 times per week once tumors become palpable.[23] Calculate volume using the formula: Volume = (Length x Width²) / 2.[19]
- When mean tumor volume reaches 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=5-10 mice per group).

## Protocol 2: Efficacy Assessment and Drug Administration

#### Procedure:

- **BiHC** Reconstitution: Prepare the **BiHC** therapeutic and vehicle control according to the manufacturer's instructions under sterile conditions.
- Administration: Administer the **BiHC** therapeutic (e.g., via intravenous or intraperitoneal injection) based on the predetermined dosing schedule. The vehicle control group should receive an equivalent volume of the vehicle solution.
- Tumor Growth Inhibition (TGI) Monitoring:
  - Continue to measure tumor volume and body weight 2-3 times per week throughout the study.[23]
  - Euthanize animals if tumors exceed the maximum size allowed by institutional guidelines (e.g., 2000 mm³ or 2 cm in any dimension), show signs of ulceration, or if body weight loss exceeds 15-20%.[22]
- Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula:
  %TGI = (1 (Mean Volume Treated / Mean Volume Control)) \* 100

## **Protocol 3: Pharmacodynamic & Mechanistic Analysis**

At the end of the study, collecting tissues for mechanistic analysis is crucial to understand how the **BiHC** therapeutic is working.

Materials:



- Reagents: ACK lysis buffer, Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS),
  fluorochrome-conjugated antibodies (e.g., human CD45, CD3, CD4, CD8, CD69, CD25).
- Equipment: Flow cytometer, equipment for tissue dissociation (e.g., gentleMACS Dissociator), materials for immunohistochemistry (IHC).

#### Procedure:

- Sample Collection: At the terminal endpoint, collect blood (via cardiac puncture), spleen, and the tumor.
- · Tumor Processing for Flow Cytometry:
  - Weigh the tumor tissue.
  - Mince the tumor into small pieces in a petri dish containing cold RPMI.
  - Use a mechanical and/or enzymatic dissociation kit to create a single-cell suspension.
  - Filter the suspension through a 70 μm cell strainer to remove debris.
- Cell Staining:
  - Count viable cells from the tumor, spleen, and blood (after red blood cell lysis).
  - Aliquot approximately 1 x 10<sup>6</sup> cells per tube.
  - Stain cells with a panel of fluorochrome-conjugated antibodies to identify and phenotype tumor-infiltrating lymphocytes (TILs).[25][26] Key markers include:
    - Human Immune Cells: hCD45
    - T-Cells: hCD3, hCD4, hCD8
    - Activation Markers: hCD25, hCD69
- Flow Cytometry Analysis: Acquire samples on a flow cytometer. Analyze the data to quantify the percentage and absolute counts of different T-cell subsets and their activation status



within the tumor microenvironment.[27][28]

 Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for IHC analysis to visualize the spatial distribution of infiltrating T-cells (e.g., CD8+) within the tumor tissue.

## **Data Presentation**

Quantitative data should be summarized in clear, concise tables to allow for easy comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

Treatment Group	Dose (mg/kg)	N	Mean Tumor Volume (mm³ ± SEM) at Day 21	% TGI
Vehicle Control	-	8	1250 ± 150	-
BiHC Compound	0.1	8	875 ± 110	30%
BiHC Compound	1.0	8	310 ± 65	75%
BiHC Compound	5.0	8	150 ± 40	88%

Table 2: Example of TIL Analysis by Flow Cytometry (Tumor Tissue)

Treatment Group	Dose (mg/kg)	% hCD45+ of Live Cells (Mean ± SEM)	% CD8+ of hCD45+ (Mean ± SEM)	% CD69+ of CD8+ T-Cells (Mean ± SEM)
Vehicle Control	-	5.2 ± 1.1	25.6 ± 4.3	15.1 ± 3.5
BiHC Compound	1.0	18.5 ± 3.4	45.2 ± 6.1	68.4 ± 8.2

## **Mechanism of Action Visualization**

The fundamental mechanism of a T-cell engaging **BiHC** is the formation of a synapse between the T-cell and a tumor cell, leading to targeted cell killing.



// Downstream effects activation [label="T-Cell Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; release [label="Granzyme & Perforin Release"]; lysis [label="Tumor Cell Lysis", shape=octagon, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Connections **bihc** -> activation [lhead=cluster\_0, style=invis]; // Invisible edge for layout {tcell, tumor} -> activation [style=invis]; activation -> release [color="#34A853"]; release -> lysis [color="#34A853"]; } Caption: Mechanism of action for a T-cell engaging **BiHC** therapeutic.

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